4-Bromothiophene-3-carbothioic acid amide

Cross-coupling Regioselectivity Thiophene

4-Bromothiophene-3-carbothioic acid amide (CAS 1379334-23-2) is a halogenated thiophene derivative featuring a 4-bromo substituent and a carbothioamide functional group at the 3-position. Its molecular formula is C5H4BrNS2, and it has a molecular weight of 222.13 g/mol.

Molecular Formula C5H4BrNS2
Molecular Weight 222.12
CAS No. 1379334-23-2
Cat. No. B2997345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothiophene-3-carbothioic acid amide
CAS1379334-23-2
Molecular FormulaC5H4BrNS2
Molecular Weight222.12
Structural Identifiers
SMILESC1=C(C(=CS1)Br)C(=S)N
InChIInChI=1S/C5H4BrNS2/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8)
InChIKeyICXPIQFLOXBPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromothiophene-3-carbothioic Acid Amide (CAS 1379334-23-2): Essential Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


4-Bromothiophene-3-carbothioic acid amide (CAS 1379334-23-2) is a halogenated thiophene derivative featuring a 4-bromo substituent and a carbothioamide functional group at the 3-position. Its molecular formula is C5H4BrNS2, and it has a molecular weight of 222.13 g/mol [1]. The compound serves as a versatile intermediate in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions and as a precursor for thioamide-containing pharmacophores [2]. The thioamide moiety acts as a bioisostere for amides, offering enhanced metabolic stability and distinct electronic properties [3]. This compound is valued for its compatibility with various reaction conditions and its utility in constructing complex heterocyclic scaffolds for drug discovery and materials science [2].

Why 4-Bromothiophene-3-carbothioic Acid Amide Cannot Be Readily Substituted by In-Class Analogs


Generic substitution of 4-bromothiophene-3-carbothioic acid amide with other bromothiophene derivatives is precluded by two critical structural determinants: the precise positioning of the bromine atom and the presence of the carbothioamide group. The 4-bromo substitution pattern imparts unique regioselectivity in cross-coupling reactions, as the 4-position on the thiophene ring exhibits differential reactivity compared to the 2- or 5-positions [1]. Furthermore, the carbothioamide functionality is not merely an analog of a carboxamide; it introduces a distinct electronic environment due to the weaker C=S bond (approximately 30 kcal/mol lower bond dissociation energy than C=O) [2]. This structural feature profoundly influences hydrogen bonding, metal coordination, and bioisosteric properties, thereby dictating the compound's behavior in both synthetic transformations and biological assays [3]. Consequently, substituting this compound with a 2-bromo, 5-bromo, or 4-bromo carboxamide analog will likely result in altered reactivity, divergent synthetic outcomes, and unpredictable biological profiles, underscoring the necessity for strict compound identity in research and development workflows.

Quantitative Differentiation of 4-Bromothiophene-3-carbothioic Acid Amide: A Comparative Evidence Guide


Cross-Coupling Regioselectivity: 4-Bromo vs. 2-Bromo Thiophene Derivatives

The 4-bromo substitution pattern on the thiophene ring provides a distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to 2-bromo thiophenes. In Suzuki cross-coupling reactions of 2,4-dibromothiophene, the bromine at the 2-position is preferentially substituted over the 4-position [1]. This inherent selectivity allows 4-bromothiophene-3-carbothioic acid amide to serve as a handle for sequential functionalization, enabling the synthesis of unsymmetrical products that are inaccessible with 2-bromo or 5-bromo analogs [1].

Cross-coupling Regioselectivity Thiophene Suzuki

Electronic and Bonding Properties: Thioamide (C=S) vs. Amide (C=O) Functionality

The carbothioamide group in 4-bromothiophene-3-carbothioic acid amide exhibits a fundamentally different electronic structure compared to its carboxamide analog (e.g., 4-bromothiophene-3-carboxamide, CAS 100245-61-2). The C=S bond in thiocarboxamides is approximately 30 kcal/mol weaker than the C=O bond in carboxamides [1]. This bond strength difference significantly alters the compound's reactivity, hydrogen-bonding capacity, and metal-coordination behavior, which are critical parameters in both synthetic transformations and biological target engagement [2].

Thioamide Bioisostere Bond strength Electronics

Purity and Availability Profile for Reproducible Research

The commercial availability and specified purity of 4-bromothiophene-3-carbothioic acid amide are critical factors for ensuring reproducible research outcomes. The compound is readily available from multiple reputable vendors with a typical purity specification of 95-98% . This level of purity is suitable for most research applications, including synthesis of complex molecules and biological assays, and it allows for consistent performance in subsequent transformations. While no direct comparative data against specific in-class analogs is available, the established supply chain and documented purity standards provide a reliable foundation for procurement decisions.

Purity Procurement Quality control Reproducibility

Potential for Enhanced Metabolic Stability via Thioamide Bioisosterism

Thioamides, including the carbothioamide moiety in 4-bromothiophene-3-carbothioic acid amide, are recognized as effective bioisosteres for amide functionalities in drug design [1]. This bioisosteric replacement is often employed to enhance metabolic stability, as the thioamide group can exhibit resistance to amide-hydrolyzing enzymes. While specific in vitro or in vivo stability data for 4-bromothiophene-3-carbothioic acid amide itself are not available in the public domain, the class-level inference from the thioamide literature strongly suggests that derivatives incorporating this building block may possess improved pharmacokinetic properties compared to their amide counterparts [1].

Metabolic stability Bioisostere Drug design Thioamide

Optimal Research Applications for 4-Bromothiophene-3-carbothioic Acid Amide Based on Evidence


Synthesis of Unsymmetrical 4-Substituted Thiophene Derivatives via Sequential Cross-Coupling

Utilize 4-bromothiophene-3-carbothioic acid amide in a sequential cross-coupling strategy to access 4-aryl or 4-heteroaryl thiophene-3-carbothioamides. Leverage the documented selectivity where 2-position bromines react preferentially over 4-position bromines [1] to first functionalize the 2-position of a dihalogenated precursor, leaving the 4-position intact for a second, distinct coupling reaction. This approach is directly supported by the differential reactivity of 4-bromo substituents in palladium-catalyzed Suzuki couplings.

Development of Metabolically Stable Drug Candidates via Thioamide Bioisosterism

Employ 4-bromothiophene-3-carbothioic acid amide as a key building block to introduce a thioamide moiety into lead compounds. This strategy is grounded in the well-established use of thioamides as amide bioisosteres, which can confer resistance to enzymatic hydrolysis and improve metabolic stability [1]. This is particularly relevant for optimizing the pharmacokinetic profile of peptide mimetics or other amide-containing pharmacophores.

Investigating Structure-Activity Relationships (SAR) of Thioamide-Containing Heterocycles

Use 4-bromothiophene-3-carbothioic acid amide as a starting material for the synthesis of diverse thioamide-containing heterocyclic libraries. The combination of a halogen handle for cross-coupling and a thioamide group for unique electronic and hydrogen-bonding properties makes it an ideal scaffold for SAR studies aimed at probing novel biological targets, such as kinases or enzymes involved in metabolic pathways [1].

Preparation of Advanced Intermediates for Agrochemical and Materials Science Research

Apply 4-bromothiophene-3-carbothioic acid amide in the synthesis of complex thiophene-based molecules for agrochemical discovery or organic electronic materials. The compound's documented purity (95-98%) [1] ensures reliable performance in multi-step synthetic sequences, and the thioamide group offers a versatile handle for further functionalization or for introducing specific electronic properties into materials [2].

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